molecular formula CH6O8P2Tc-4 B1200309 Tc-99m Mdp CAS No. 80908-09-4

Tc-99m Mdp

Cat. No.: B1200309
CAS No.: 80908-09-4
M. Wt: 306.91 g/mol
InChI Key: GEJDKFSIZBOWEL-SGNQUONSSA-J
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Description

Technetium-99m methylene diphosphonate is a radiopharmaceutical compound widely used in nuclear medicine for bone imaging. Technetium-99m is a metastable nuclear isomer of technetium-99, which emits gamma rays suitable for imaging. Methylene diphosphonate is a bisphosphonate that binds to hydroxyapatite in bone, making it an ideal agent for detecting bone abnormalities, such as metastases, fractures, and infections .

Scientific Research Applications

Technetium-99m methylene diphosphonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tracer in studying bone metabolism and the effects of various treatments on bone health.

    Biology: Helps in understanding bone physiology and the mechanisms of bone diseases.

    Medicine: Widely used in diagnostic imaging to detect bone metastases, fractures, infections, and other bone-related conditions. It is also used in evaluating bone grafts and prosthetic implants.

    Industry: Employed in quality control and testing of materials that interact with bone tissue .

Preparation Methods

Technetium-99m methylene diphosphonate is prepared by labeling methylene diphosphonate with technetium-99m. The process involves the reduction of pertechnetate (TcO₄⁻) using a reducing agent, typically stannous chloride (SnCl₂), in the presence of methylene diphosphonate. The reaction is carried out in a sterile, lyophilized kit that contains all necessary reagents. The mixture is then reconstituted with a saline solution to form the final radiopharmaceutical product .

Chemical Reactions Analysis

Technetium-99m methylene diphosphonate undergoes several chemical reactions, primarily involving its coordination chemistry. The key reactions include:

    Reduction: The reduction of pertechnetate (TcO₄⁻) to a lower oxidation state using stannous chloride.

    Complexation: The formation of a complex between technetium and methylene diphosphonate.

    Adsorption: The binding of the complex to hydroxyapatite in bone tissue.

Common reagents used in these reactions include stannous chloride as the reducing agent and methylene diphosphonate as the ligand. The major product formed is the technetium-99m methylene diphosphonate complex, which is used for bone imaging .

Mechanism of Action

The mechanism of action of technetium-99m methylene diphosphonate involves its selective uptake by bone tissue. After intravenous injection, the compound is rapidly cleared from the blood and accumulates in areas of high bone turnover. Methylene diphosphonate binds to hydroxyapatite crystals in the bone, and the technetium-99m emits gamma rays, which are detected by a gamma camera to produce images of the bone. This allows for the visualization of areas with increased osteoblastic activity, such as fractures, infections, and metastases .

Comparison with Similar Compounds

Technetium-99m methylene diphosphonate is often compared with other technetium-99m-labeled bisphosphonates, such as technetium-99m hydroxymethylene diphosphonate. While both compounds are used for bone imaging, technetium-99m methylene diphosphonate is preferred for its higher uptake in bone and better image quality. Other similar compounds include technetium-99m pyrophosphate and technetium-99m diphosphonate, which have different binding affinities and imaging characteristics .

Technetium-99m methylene diphosphonate stands out due to its optimal imaging properties, making it a valuable tool in nuclear medicine for diagnosing and monitoring bone-related conditions.

Properties

CAS No.

80908-09-4

Molecular Formula

CH6O8P2Tc-4

Molecular Weight

306.91 g/mol

IUPAC Name

dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate

InChI

InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1

InChI Key

GEJDKFSIZBOWEL-SGNQUONSSA-J

Isomeric SMILES

C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc]

SMILES

C(P(=O)(O)O)P(=O)(O)O.[Tc]

Canonical SMILES

C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc]

80908-09-4

Synonyms

Tc-99m-diphosphonate
technetium diphosphonate
technetium Tc 99m diphosphonate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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